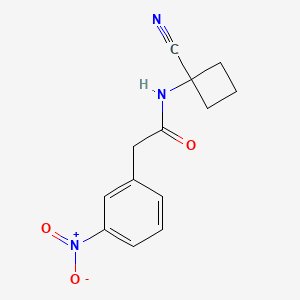
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanocyclobutyl group and a nitrophenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” typically involves the following steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Common reagents for this step include cyanide sources and cyclization catalysts.
Nitration of Phenyl Acetamide: The phenyl acetamide is nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the desired position on the phenyl ring.
Coupling Reaction: The cyanocyclobutyl intermediate is then coupled with the nitrated phenyl acetamide under suitable conditions, often involving a coupling reagent or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of “N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclobutyl and nitrophenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(1-cyanocyclobutyl)-2-(4-nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(1-cyanocyclobutyl)-2-(3-chlorophenyl)acetamide: Similar structure with a chloro group instead of a nitro group.
N-(1-cyanocyclobutyl)-2-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyanocyclobutyl and nitrophenyl groups also imparts distinct properties that may not be present in similar compounds.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(5-2-6-13)15-12(17)8-10-3-1-4-11(7-10)16(18)19/h1,3-4,7H,2,5-6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVTZXQSFWRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














